{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid
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Overview
Description
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a fluorine atom, a methoxycarbonyl group, and a sulfanylacetic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxycarbonylphenylboronic acid with a suitable sulfanylacetic acid derivative under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom and the methoxycarbonyl group can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 2-Fluoro-4-methoxyacetophenone
- 2,4,5-Trifluorophenylacetic acid
Uniqueness
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is unique due to the presence of both a fluorine atom and a sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
921212-05-7 |
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Molecular Formula |
C10H9FO4S |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxycarbonylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H9FO4S/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
BKDCBYZYHIUZOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SCC(=O)O)F |
Origin of Product |
United States |
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